2-Amino-7-methyl-7-azaspiro[3.5]nonane
Overview
Description
2-Amino-7-methyl-7-azaspiro[3.5]nonane is a spirocyclic compound that is found in various natural products, including plants, fungi, and bacteria. It is a heterocyclic compound with a unique structure that has garnered interest in the fields of chemistry, biology, and medicine. This compound has been used in the synthesis of various pharmaceuticals and the development of new drugs and treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane typically involves the use of 4-(2-propylene-1-group)-4-piperidine alcohols as starting materials . The process includes forming a ternary oxygen heterocycle at the tail end, introducing nitrogen and a spiro-forming ring by tail-end ring-opening, and reducing the tail end into an amino group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s relatively simple synthesis and cost-effectiveness make it an attractive option for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-methyl-7-azaspiro[3.5]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in the synthesis of pharmaceuticals and other chemical compounds.
Scientific Research Applications
2-Amino-7-methyl-7-azaspiro[3It has been used in the synthesis of pharmaceuticals, the development of new drugs and treatments, and research in biochemistry, pharmacology, and toxicology. The compound has demonstrated various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has shown potential in anti-cancer, anti-diabetic, and anti-allergic applications.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-7-azaspiro[3.5]nonane is not fully understood. it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which reduces inflammation and pain. The compound also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2-Amino-7-methyl-7-azaspiro[3.5]nonane is unique due to its spirocyclic structure and diverse biological activities. Similar compounds include other spirocyclic amines and heterocyclic compounds, which may share some biological activities but differ in their specific structures and mechanisms of action. The uniqueness of this compound lies in its combination of anti-inflammatory, antioxidant, and antimicrobial properties, making it a valuable compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
7-methyl-7-azaspiro[3.5]nonan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-4-2-9(3-5-11)6-8(10)7-9/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQGPFZUFUANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285268 | |
Record name | 7-Methyl-7-azaspiro[3.5]nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-16-4 | |
Record name | 7-Methyl-7-azaspiro[3.5]nonan-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-7-azaspiro[3.5]nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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